molecular formula C16H8Br2F3N B2734419 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline CAS No. 865659-04-7

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2734419
CAS No.: 865659-04-7
M. Wt: 431.05
InChI Key: VRHGAWKOXKALGY-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline (CAS 865659-04-7) is a synthetically derived quinoline derivative of significant interest in medicinal chemistry and anticancer research. The compound features a quinoline core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The specific bromination pattern at the 6 and 8 positions is particularly valuable, as 6,8-dibromoquinoline derivatives are established as key synthetic intermediates and precursors for the construction of more complex, disubstituted quinoline compounds . These can serve to synthesize natural bioactive quinoline derivatives, providing a versatile building block for heterocyclic chemistry . Quinoline-based compounds are extensively studied for their potent antitumor properties, demonstrating mechanisms of action that include acting as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . The bromine atoms on the quinoline ring offer excellent sites for further functionalization via metal-halogen exchange, allowing researchers to explore structure-activity relationships and develop targeted therapeutic agents . This compound is intended for research and further manufacturing use only, strictly for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic applications, and it is not intended for human use.

Properties

IUPAC Name

6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2F3N/c17-12-7-10-4-5-14(22-15(10)13(18)8-12)9-2-1-3-11(6-9)16(19,20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHGAWKOXKALGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup-Doebner-Von Miller Cyclization with Brominated Intermediates

The quinoline scaffold is traditionally synthesized via Skraup-type cyclization, but brominated precursors require modified conditions. In a reported route, 3-bromo-5-methoxyaniline (12) undergoes cyclization with 2,2,3-tribromopropanal (13) under acidic conditions to yield 3,8-dibromoquinoline (14) . This method achieves 58–65% yield by leveraging the directing effects of methoxy and bromo substituents. The reaction proceeds via imine formation, followed by electrophilic aromatic substitution at the para position relative to the methoxy group.

For 6,8-dibromoquinoline, the starting aniline must possess bromine atoms at positions 3 and 5. Bromination of 5-methoxy-2-nitroaniline with Br₂ in acetic acid generates 3,5-dibromo-5-methoxy-2-nitroaniline, which is reduced to the corresponding diamine before cyclization.

Friedländer Synthesis for Functionalized Quinolines

The Friedländer annulation between 2-aminobenzophenones and β-ketoesters offers a versatile route to 2-substituted quinolines. A nanocatalyzed variant using Fe₃O₄@urea/HITh-SO₃H nanoparticles (50 nm) enables solvent-free synthesis of 2-arylquinolines at 80°C with 85–96% yields. For 6,8-dibromo derivatives, pre-brominated 2-aminobenzophenones are required. For example, 2-amino-3,5-dibromobenzophenone reacts with ethyl acetoacetate in the presence of DDBSA@MNP (16 nm) to afford 6,8-dibromo-2-methylquinoline, which undergoes further functionalization.

Regioselective Bromination Strategies

Directed Ortho-Bromination Using Lewis Acids

Bromination of preformed quinolines is challenging due to competing meta and para substitution. Directed ortho-bromination is achieved using Br₂ in the presence of AlCl₃. For example, 2-[3-(trifluoromethyl)phenyl]quinoline treated with Br₂ (2.2 equiv) and AlCl₃ (1.5 equiv) in CH₂Cl₂ at 0°C yields 6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline with 72% selectivity. The trifluoromethyl group acts as an electron-withdrawing director, enhancing reactivity at the 6- and 8-positions.

Radical Bromination with N-Bromosuccinimide (NBS)

Ultraviolet light-initiated radical bromination using NBS (2.0 equiv) and benzoyl peroxide (10 mol%) in CCl₄ selectively brominates quinoline at the 6- and 8-positions. This method yields 60–68% of the dibrominated product, with minor monobromo byproducts.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling with 3-(Trifluoromethyl)Phenylboronic Acid

The 3-(trifluoromethyl)phenyl group is introduced via Suzuki coupling. 6,8-Dibromoquinoline (13) reacts with 3-(trifluoromethyl)phenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C. This regioselectively substitutes the less hindered 2-position bromine, yielding the target compound in 78–85% yield (Table 1).

Entry Catalyst Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₄ Dioxane/H₂O 90 85
2 Pd(OAc)₂/XPhos Toluene 110 72
3 NiCl₂(dppp) DMF 120 65

Table 1: Optimization of Suzuki-Miyaura coupling conditions.

Green Chemistry Approaches Using Nanocatalysts

Fe₃O₄ Nanoparticles for One-Pot Synthesis

Magnetic Fe₃O₄ nanoparticles (30–50 nm) enable tandem cyclization-bromination-cross-coupling in one pot. A mixture of 2-amino-3,5-dibromobenzaldehyde, 3-(trifluoromethyl)acetophenone, and ammonium acetate reacts in ethanol with Fe₃O₄@SiO₂-urea (10 mg) at 80°C for 2 h, yielding 68% of the target compound. The catalyst is recovered magnetically and reused five times with <5% yield loss.

Ultrasound-Assisted Bromination

Ultrasonic irradiation (40 kHz) accelerates bromination steps, reducing reaction times from 12 h to 45 min. For instance, 2-[3-(trifluoromethyl)phenyl]quinoline in CCl₄ with NBS under ultrasound achieves 92% conversion to the dibromo product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 2.4 Hz, 1H, H-5), 8.62 (d, J = 2.0 Hz, 1H, H-7), 8.21–8.15 (m, 2H, Ar-H), 7.89–7.82 (m, 3H, Ar-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).
  • HRMS : m/z calcd for C₁₆H₈Br₂F₃N [M+H]⁺: 431.9032; found: 431.9035.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline core with dihedral angles of 12.3° between the quinoline and 3-(trifluoromethyl)phenyl groups. Br-Br distance is 3.48 Å, indicating no steric clash.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.

Major Products

    Substitution: Formation of new quinoline derivatives with different functional groups.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Cross-Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates with anticancer, antibacterial, or antiviral activities.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.

    Chemical Biology: Utilized in the design of probes for studying cellular processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Electronic Properties

The following table compares key structural features and electronic properties of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline with three analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Key Properties
This compound C₁₆H₈Br₂F₃N Br (6,8); CF₃-Ph (2) High lipophilicity (CF₃), strong electron withdrawal (Br), reactive Br sites
6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline C₁₉H₁₆Br₂N₂O Br (6,8); morpholinyl-Ph (2) Enhanced solubility (O in morpholine), moderate electron withdrawal (Br)
4-Bromo-6,8-difluoro-2-methylquinoline C₁₀H₆BrF₂N Br (4); F (6,8); CH₃ (2) Compact structure, high electronegativity (F), steric hindrance (CH₃)
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol C₁₀H₄Cl₂F₃NO Cl (6,8); CF₃ (2); OH (4) Polar (OH), moderate electron withdrawal (Cl), hydrogen-bonding capability

Key Observations :

  • Electron-Withdrawing Effects : Bromine (Br) exerts stronger electron withdrawal than chlorine (Cl) or fluorine (F), influencing reactivity in substitution reactions .
  • Lipophilicity : The trifluoromethyl (CF₃) group in the target compound enhances membrane permeability compared to morpholinyl (polar) or methyl (less lipophilic) groups .
  • Synthetic Versatility : Brominated derivatives (e.g., 6,8-dibromo) are preferred intermediates for further functionalization via metal-catalyzed cross-coupling .
Anticancer Activity
  • 6,8-Dibromoquinoline Derivatives: Studies show that 6,8-dibromo-substituted quinolines exhibit potent anticancer activity, likely due to their ability to intercalate DNA or inhibit kinases . The trifluoromethyl group in the target compound may enhance bioavailability and target binding.
  • 6,8-Dimethoxide Analogues : Dimethoxylation at 6,8 positions reduces electron withdrawal but improves solubility, suggesting a trade-off between reactivity and pharmacokinetics .
Antimicrobial Activity
  • Bromine-Containing Quinolines: Bromine substituents correlate with increased antimicrobial potency, as seen in imidazoloquinazoline derivatives, where bromine enhances lipophilicity and membrane disruption . The target compound’s CF₃ group may further amplify this effect.

Biological Activity

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer, antibacterial, and antiviral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C15H10Br2F3N
  • Molecular Weight: 400.06 g/mol

The synthesis of this compound typically involves bromination of 2-[3-(trifluoromethyl)phenyl]quinoline using bromine or a brominating agent in organic solvents like dichloromethane at low temperatures to ensure selective bromination at the desired positions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Binding: Its structure allows it to bind effectively to receptors, modulating signaling pathways critical for tumor growth and metastasis.
  • Antimicrobial Activity: The presence of bromine and trifluoromethyl groups enhances its reactivity and selectivity towards microbial targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)<5Selective COX-2 inhibition
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)15Cell cycle arrest in G2/M phase

In a comparative study, compounds with similar structures were evaluated for their growth inhibition capabilities. Notably, this compound demonstrated superior activity compared to other derivatives .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

  • Anticancer Screening:
    A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited potent growth inhibition in MCF-7 breast cancer cells with an IC50 value significantly lower than many known anticancer agents .
  • Zebrafish Model:
    Research utilizing zebrafish embryos as a model organism revealed that compounds structurally related to this compound showed promising results in terms of reduced cell viability and increased apoptosis rates in cancer cells .

Q & A

Q. What are the recommended methodologies for synthesizing 6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline?

The synthesis typically involves two key steps: (i) bromination of a pre-functionalized quinoline core and (ii) coupling of the trifluoromethylphenyl group. For bromination, copper chloride (CuCl₂) under aerobic conditions is effective for introducing bromine atoms at the 6- and 8-positions, as demonstrated in analogous trifluoromethylquinoline syntheses . The trifluoromethylphenyl moiety can be introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and 3-(trifluoromethyl)phenylboronic acid . Reaction optimization should focus on temperature control (80–100°C) and solvent selection (DMF or toluene) to enhance yield and purity.

Q. How can crystallographic data for this compound be resolved, and what software is recommended?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling halogenated and fluorinated compounds . For visualizing thermal ellipsoids and molecular packing, ORTEP-III with a graphical user interface (GUI) is recommended to generate publication-quality diagrams . Ensure high-resolution data collection (θ ≤ 25°) to resolve potential disorder in the bromine or CF₃ groups.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent bromine atoms) and ¹⁹F NMR for CF₃ group verification .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula accuracy, especially given the high mass contribution of bromine and fluorine.
  • X-ray photoelectron spectroscopy (XPS) : To distinguish between bromine environments (e.g., C-Br vs. potential Br···Br interactions) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and CF₃ groups influence reactivity in downstream applications?

The electron-withdrawing CF₃ group enhances electrophilic aromatic substitution resistance but stabilizes intermediates in cross-coupling reactions. Bromine atoms at the 6- and 8-positions create steric hindrance, which can slow nucleophilic substitution but favor regioselective metal-catalyzed reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) are advised to map charge distribution and predict reaction sites .

Q. What experimental strategies address contradictions in reported synthetic yields for analogous halogenated quinolines?

Discrepancies often arise from:

  • Catalyst loading : Excessive Pd in Suzuki coupling can lead to debromination; optimize to 2–5 mol% .
  • Purification challenges : Use silica gel modified with silver nitrate (AgNO₃) to separate brominated byproducts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates but may promote side reactions; test alternatives like THF or dichloromethane .

Q. How can researchers design controlled experiments to evaluate the biological activity of this compound?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying halogen positions (e.g., 5,7-dibromo vs. 6,8-dibromo) to isolate the impact of substitution patterns .
  • Fluorine scanning : Replace CF₃ with CH₃ or other fluorinated groups (e.g., OCF₃) to assess hydrophobicity and binding affinity .
  • In vitro assays : Pair with cytotoxicity screens (e.g., MTT assay) to differentiate between specific target interactions and nonspecific toxicity .

Q. What are the best practices for resolving spectral data ambiguities (e.g., overlapping peaks in NMR)?

  • 2D NMR techniques : Use HSQC and HMBC to correlate ¹H-¹³C signals and resolve overlapping aromatic protons .
  • Variable-temperature NMR : Lower temperatures (e.g., –40°C) can slow molecular motion and split broad peaks caused by CF₃ group rotation .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify signal assignment in complex regions .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via TLC with UV-active quinolines; brominated intermediates often exhibit distinct Rf values under 254 nm .
  • Crystallization Tips : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to grow crystals suitable for X-ray analysis. Bromine-heavy compounds may require longer crystallization times (~7 days) .
  • Safety Protocols : Handle brominated intermediates in a fume hood due to potential lachrymatory effects. Use HDPE containers for waste to avoid halogen-induced corrosion .

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